molecular formula C22H37NO4S B609420 N-Arachidonoyl Taurine CAS No. 119959-65-8

N-Arachidonoyl Taurine

Cat. No.: B609420
CAS No.: 119959-65-8
M. Wt: 411.6 g/mol
InChI Key: YUNYSWCRLRYOPO-DOFZRALJSA-N
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Description

N-Arachidonoyl Taurine is a fatty acid-taurine conjugate derived from arachidonic acid. It is an arachidonoyl amino acid that plays a significant role in various biological processes. This compound is known for its physiological activity and is involved in several biochemical pathways .

Scientific Research Applications

Mechanism of Action

Future Directions

N-Arachidonoyl taurine is an interesting prototype compound that may inspire the development of future I Ks channel activators to treat Long QT syndrome caused by diverse I Ks channel mutations .

Biochemical Analysis

Biochemical Properties

N-Arachidonoyl Taurine is oxygenated by 12 (S)- and 15 (S)-lipoxygenase and is converted to 12-HETE-taurine in murine resident peritoneal macrophages . It is an activator of the transient receptor potential vanilloid (TRPV) channels TRPV1 and TRPV4 .

Cellular Effects

This compound significantly inhibits cell proliferation in PC-3 cells . It increases calcium flux in HIT-T15 pancreatic β-cells and INS-1 rat islet cells when used at a concentration of 10 µM and increases insulin secretion from 832/13 INS-1 pancreatic β-cells .

Molecular Mechanism

This compound’s ability to affect the dynamics of cell membranes and modulate signaling pathways through its interactions with membrane receptors and ion channels makes it an intriguing subject for biochemical and cellular studies .

Temporal Effects in Laboratory Settings

The effects of this compound on cell proliferation and insulin secretion suggest that it may have long-term effects on cellular function

Metabolic Pathways

This compound is involved in the lipoxygenase pathway, where it is oxygenated by 12 (S)- and 15 (S)-lipoxygenase and converted to 12-HETE-taurine .

Transport and Distribution

Its ability to activate TRPV channels suggests that it may interact with these and potentially other transporters or binding proteins .

Subcellular Localization

Its ability to activate TRPV channels and increase calcium flux suggests that it may be localized to regions of the cell where these channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Arachidonoyl Taurine can be synthesized through the conjugation of arachidonic acid with taurine. The reaction typically involves the activation of arachidonic acid, followed by its coupling with taurine under specific conditions. The process may require catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-Arachidonoyl Taurine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity.

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNYSWCRLRYOPO-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134033
Record name 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119959-65-8
Record name 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119959-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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